molecular formula C27H48O5 B1239794 Cholestane-3,7,12,24,25-pentol CAS No. 58580-61-3

Cholestane-3,7,12,24,25-pentol

Cat. No.: B1239794
CAS No.: 58580-61-3
M. Wt: 452.7 g/mol
InChI Key: NHPWQASMMFUHIZ-YBMOUMCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholestane-3, 7, 12, 24, 25-pentol belongs to the class of organic compounds known as pentahydroxy bile acids, alcohols and derivatives. These are bile acids, alcohols or derivatives bearing five hydroxyl groups. Cholestane-3, 7, 12, 24, 25-pentol is considered to be a practically insoluble (in water) and relatively neutral molecule. Cholestane-3, 7, 12, 24, 25-pentol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, cholestane-3, 7, 12, 24, 25-pentol is primarily located in the membrane (predicted from logP) and cytoplasm.

Properties

CAS No.

58580-61-3

Molecular Formula

C27H48O5

Molecular Weight

452.7 g/mol

IUPAC Name

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol

InChI

InChI=1S/C27H48O5/c1-15(6-9-22(30)25(2,3)32)18-7-8-19-24-20(14-23(31)27(18,19)5)26(4)11-10-17(28)12-16(26)13-21(24)29/h15-24,28-32H,6-14H2,1-5H3/t15-,16+,17-,18-,19+,20+,21-,22+,23+,24+,26+,27-/m1/s1

InChI Key

NHPWQASMMFUHIZ-YBMOUMCLSA-N

Isomeric SMILES

C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

58580-61-3

physical_description

Solid

Synonyms

5-beta-cholestane-3 alpha,7 alpha,12 alpha,24 beta,25-pentol
cholestane-3,7,12,24,25-pentol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholestane-3,7,12,24,25-pentol
Reactant of Route 2
Cholestane-3,7,12,24,25-pentol
Reactant of Route 3
Cholestane-3,7,12,24,25-pentol
Reactant of Route 4
Cholestane-3,7,12,24,25-pentol
Reactant of Route 5
Cholestane-3,7,12,24,25-pentol
Reactant of Route 6
Cholestane-3,7,12,24,25-pentol

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